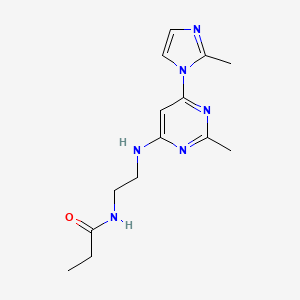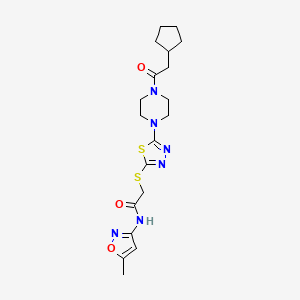
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
Descripción general
Descripción
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. This compound is a member of the pyrimidine family and has been synthesized using various methods. The compound has been studied for its potential applications in different fields of science, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of certain fungal enzymes, such as chitinase and glucosamine synthase.
Biochemical and Physiological Effects
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one has been found to have various biochemical and physiological effects. In medicine, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In agriculture, this compound has been found to inhibit the growth of weeds and pests. In material science, this compound has been found to have good solubility and stability, making it a potential candidate for use as a dye and in the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications. However, there are also some limitations to using this compound in lab experiments. For example, it may have toxic effects on certain cells and organisms, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one. One direction is to investigate its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to study its potential use in agriculture, particularly as a herbicide and pesticide. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, this compound can be further studied for its potential use in material science, particularly as a dye and in the synthesis of other compounds.
Métodos De Síntesis
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2,4-dihydropyrimidine-5-carboxylic acid with nitric acid in acetic anhydride. The resulting compound is then treated with ethanol to obtain the final product. Other methods involve the use of different reagents and solvents to achieve the same product.
Aplicaciones Científicas De Investigación
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one has been studied for its potential applications in different fields of science. In medicine, this compound has been found to possess antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a herbicide and pesticide. In material science, this compound has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-4-22-10-6-5-9(7-11(10)21-3)12-13(17(19)20)8(2)15-14(18)16-12/h5-7,12H,4H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUHRZFDPWMVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319597 | |
| Record name | 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one | |
CAS RN |
300668-52-4 | |
| Record name | 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)

![N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2936878.png)
![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)




![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)